3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride” involves imine reductase-catalyzed intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes, which are important structural units with diverse biological properties and pharmaceutical importance .Molecular Structure Analysis
The molecular structure of “3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride” can be found in databases like PubChem . It is represented by the molecular formula C14H18ClN3O .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride” can be found in databases like PubChem . It is represented by the molecular formula C14H18ClN3O .Scientific Research Applications
1. Biocatalytic Access to 1,4-Diazepanes
- Application Summary : This research focuses on the synthesis of chiral 1,4-diazepanes through enzymatic intramolecular asymmetric reductive amination .
- Methods of Application : The process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was studied .
- Results : The study resulted in the successful synthesis of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
- Application Summary : This research involves the design, synthesis, and anti-tubercular activity study of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives .
- Methods of Application : The compounds were synthesized, characterized using various analytical techniques, and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and two ‘wild’ strains Spec. 210 and Spec. 192 .
- Results : Among the tested compounds, 7j exhibited very good anti-tubercular activity (MIC=6.16μM). Furthermore, 7i, 7j, 7y, and 7z were found to be non-toxic against mouse macrophage cell lines when screened for toxicity .
3. Organic Synthesis of 1,4-Diazepanes
- Application Summary : This research focuses on the enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .
- Methods of Application : The process involves the use of several enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was studied .
- Results : The study resulted in the successful synthesis of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
4. Biological Significance of 1,4-Diazepines
- Application Summary : This research involves the study of the biological significance of 1,4-diazepines .
- Methods of Application : The study involves the synthesis, reactions, and biological evaluation of 1,4-diazepines .
- Results : The study concluded that 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
5. Enzymatic Intramolecular Asymmetric Reductive Amination
- Application Summary : This research focuses on the synthesis of chiral 1,4-diazepanes through enzymatic intramolecular asymmetric reductive amination .
- Methods of Application : The process involves the use of several enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was studied .
- Results : The study resulted in the successful synthesis of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
6. Biological Activities of 1,4-Diazepines
- Application Summary : This research involves the study of the biological significance of 1,4-diazepines .
- Methods of Application : The study involves the synthesis, reactions, and biological evaluation of 1,4-diazepines .
- Results : The study concluded that 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal and anticancer . 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKSPHSTSWEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CNC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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